C21H18ClNO4S

Purity specification Quality control Analytical characterization

Ordering C21H18ClNO4S by molecular formula alone risks introducing regioisomer variability. Three key CAS isomers—591744-39-7 (carboxylic acid), 1017782-73-8 (carbamate ester), and 357391-80-1 (5-chloro regioisomer)—differ in solubility, hydrogen-bonding capacity, and metabolic stability. Without CAS-level specification, uncontrolled variables compromise assay performance and synthetic yields. Select the isomer that aligns with your derivatization strategy (e.g., amide coupling for 591744-39-7). Batch-specific NMR, HPLC, and GC certificates support method development and quality control. Both regioisomers serve as isomer-specific controls for structure-activity relationship studies.

Molecular Formula C21H18ClNO4S
Molecular Weight 415.9 g/mol
Cat. No. B13026921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC21H18ClNO4S
Molecular FormulaC21H18ClNO4S
Molecular Weight415.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H18ClNO4S/c22-18-10-6-16(7-11-18)17-8-12-19(13-9-17)28(26,27)23-20(21(24)25)14-15-4-2-1-3-5-15/h1-13,20,23H,14H2,(H,24,25)/t20-/m0/s1
InChIKeyTXFOUFDGVNFIGH-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C21H18ClNO4S Procurement Specifications: Compound Class and Core Molecular Characteristics


The molecular formula C21H18ClNO4S (molecular weight 415.89 g/mol) corresponds to a family of structural isomers characterized by a sulfonamide pharmacophore—a scaffold commonly employed in medicinal chemistry for enzyme inhibition and receptor modulation . Based on commercial availability, the three most prevalent isoforms are: (1) CAS 591744-39-7 (4-{(3-chloro-2-methylphenyl)(phenylsulfonyl)aminomethyl}benzoic acid); (2) CAS 1017782-73-8 (benzyl N-(3-chlorophenyl)(phenylsulfonyl)methylcarbamate); and (3) CAS 357391-80-1 (4-{(5-chloro-2-methylphenyl)(phenylsulfonyl)aminomethyl}benzoic acid) . Procurement decisions involving this molecular formula must specify the exact CAS registry number, as these structural isomers may exhibit divergent physicochemical properties, stability profiles, and potential biological activities .

Why C21H18ClNO4S Procurement Cannot Rely Solely on Molecular Formula: Isomer-Specific Differentiation


Procurement based exclusively on the molecular formula C21H18ClNO4S is scientifically unsound due to the existence of multiple structural isomers with distinct substituent patterns. For instance, CAS 591744-39-7 features a carboxylic acid moiety on the benzoic acid terminus, whereas CAS 1017782-73-8 incorporates a benzyl carbamate ester group . This functional group divergence directly impacts hydrogen-bonding capacity, aqueous solubility, and metabolic susceptibility—parameters that critically influence assay performance and reproducibility . Furthermore, even regioisomers such as CAS 591744-39-7 (3-chloro-2-methyl substitution) and CAS 357391-80-1 (5-chloro-2-methyl substitution) differ in chlorine positioning, which may alter steric interactions and electronic distribution within the binding pocket of target proteins . Generic substitution without CAS-level specification risks introducing uncontrolled variables into experimental workflows.

C21H18ClNO4S Comparative Data Analysis: Evidence Assessment for Procurement Decisions


C21H18ClNO4S Isomer Purity Specification: Vendor-Disclosed Analytical Benchmarks

Across commercial suppliers, the standard purity specification for C21H18ClNO4S isoforms is NLT 95% to NLT 97%, with selected vendors providing batch-specific analytical documentation . Bidirectional comparative purity claims between individual isomers or across vendors cannot be established due to the absence of published head-to-head analytical studies or inter-laboratory validation data . The differentiation value lies in the availability of supporting QC documentation rather than in quantified purity superiority.

Purity specification Quality control Analytical characterization

C21H18ClNO4S Predicted Physicochemical Properties: In Silico Parameters Across Isomers

In silico predictions indicate that C21H18ClNO4S isoforms possess favorable drug-like physicochemical parameters . For CAS 1017782-73-8, the predicted boiling point is 633.8±55.0 °C at 760 Torr, and the predicted pKa is 9.25±0.46 at 25 °C (most acidic proton) . The calculated AlogP for C21H18ClNO4S is approximately 4.43, indicating moderate to high lipophilicity . Notably, comparative prediction data across the three primary isomers are not available from a unified computational source, preventing a quantitative assessment of how chlorine substitution position or functional group variation alters these predicted parameters .

Drug-likeness ADME prediction Lead optimization

C21H18ClNO4S Structural Confirmation: InChIKey and SMILES Verification for Isomer Identification

Structural confirmation of C21H18ClNO4S procurement can be achieved through InChIKey and SMILES string verification . For CAS 591744-39-7, the InChIKey is VDUXXDQAJBFISC-UHFFFAOYSA-N, and the SMILES notation is O=C(O)C1=CC=C(C=C1)CN(C=2C=CC=C(Cl)C2C)S(=O)(=O)C=3C=CC=CC3 . For CAS 1017782-73-8, distinct structural identifiers are available . This unambiguous structural specification enables users to differentiate between regioisomers and functional group variants that share the identical molecular formula but differ in connectivity .

Structural verification Quality assurance Chemical identity

C21H18ClNO4S Recommended Application Scenarios Based on Available Evidence


Medicinal Chemistry Scaffold Exploration and Library Synthesis

Given the sulfonamide pharmacophore embedded within C21H18ClNO4S isoforms, these compounds may serve as versatile building blocks for the synthesis of focused compound libraries targeting enzyme inhibition or receptor modulation . Researchers should select the isomer with functional group compatibility aligned to their intended synthetic pathway—for instance, the carboxylic acid moiety of CAS 591744-39-7 enables amide coupling reactions, while the carbamate ester of CAS 1017782-73-8 may offer alternative derivatization options . This scenario is supported by the sulfonamide class's established role in medicinal chemistry, though no compound-specific synthetic applications are documented in the accessible literature .

Analytical Reference Standard and Quality Control Material

With vendor-disclosed purity specifications of NLT 95% to NLT 97% and the availability of batch-specific analytical certificates (NMR, HPLC, GC) from suppliers such as Bidepharm, C21H18ClNO4S isoforms may be evaluated as analytical reference standards for method development and quality control workflows . The distinct InChIKey identifiers for each isomer (e.g., VDUXXDQAJBFISC-UHFFFAOYSA-N for CAS 591744-39-7) provide unambiguous structural verification, which is essential for regulatory compliance and assay validation .

Computational Chemistry and In Silico ADME Modeling

The available predicted physicochemical parameters—including boiling point (633.8±55.0 °C), pKa (9.25±0.46), and AlogP (~4.43)—support the use of C21H18ClNO4S isoforms as input compounds for computational ADME modeling and drug-likeness assessment . Researchers conducting virtual screening campaigns may utilize these predicted values to estimate membrane permeability and oral bioavailability potential, with the caveat that inter-isomer comparative predictions remain unavailable .

Biochemical Assay Development with Isomer-Specific Controls

The structural distinction between C21H18ClNO4S regioisomers (e.g., 3-chloro-2-methyl vs. 5-chloro-2-methyl substitution on CAS 591744-39-7 and CAS 357391-80-1, respectively) suggests potential utility as isomer-specific controls in biochemical assays designed to probe structure-activity relationships . The differential chlorine positioning may influence binding interactions with target proteins, though no published head-to-head comparative activity data exist to quantify this effect . Procurement of both isomers enables internal SAR validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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